molecular formula C11H22O2Si B13808938 methyl (Z)-2-trimethylsilylhept-2-enoate

methyl (Z)-2-trimethylsilylhept-2-enoate

Cat. No.: B13808938
M. Wt: 214.38 g/mol
InChI Key: WGQYBILWWSCPBQ-KTKRTIGZSA-N
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Description

Methyl (Z)-2-trimethylsilylhept-2-enoate is a structurally unique ester characterized by a Z-configured double bond at the C2 position and a trimethylsilyl (TMS) substituent. The molecular formula is C₁₁H₂₀O₂Si, with a molecular weight of 236.37 g/mol. This compound combines the reactivity of α,β-unsaturated esters with the steric and electronic effects of the TMS group, making it valuable in synthetic chemistry for regioselective reactions and stabilization of intermediates .

Properties

Molecular Formula

C11H22O2Si

Molecular Weight

214.38 g/mol

IUPAC Name

methyl (Z)-2-trimethylsilylhept-2-enoate

InChI

InChI=1S/C11H22O2Si/c1-6-7-8-9-10(11(12)13-2)14(3,4)5/h9H,6-8H2,1-5H3/b10-9-

InChI Key

WGQYBILWWSCPBQ-KTKRTIGZSA-N

Isomeric SMILES

CCCC/C=C(/C(=O)OC)\[Si](C)(C)C

Canonical SMILES

CCCCC=C(C(=O)OC)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-2-trimethylsilylhept-2-enoate typically involves the reaction of a hept-2-enoate precursor with a trimethylsilyl reagent under specific conditions. One common method is the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, followed by the addition of the trimethylsilyl reagent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Wittig reactions or other alkylation methods. The process typically requires careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-2-trimethylsilylhept-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group under basic conditions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Saturated heptanoate derivatives.

    Substitution: Various substituted hept-2-enoates depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Methyl (Z)-2-trimethylsilylhept-2-enoate is primarily utilized as a reagent in organic synthesis due to its unique structural properties. The trimethylsilyl group enhances the compound's stability and reactivity, making it an effective intermediate in various chemical reactions.

Applications in Synthesis

  • Michael Addition Reactions : This compound can participate in Michael addition reactions, where it acts as a nucleophile. The presence of the silyl group increases the electrophilicity of the double bond, facilitating the addition to electrophiles.
  • Synthesis of Complex Molecules : It serves as a building block for synthesizing complex natural products and pharmaceuticals. For example, it has been used in synthesizing various alkaloids and terpenes, showcasing its utility in producing biologically relevant compounds.

Drug Discovery

In the field of medicinal chemistry, this compound has garnered attention for its role in the development of new pharmaceutical agents.

Case Studies

  • Anticancer Agents : Research has demonstrated that derivatives of this compound exhibit cytotoxic activity against certain cancer cell lines. For instance, studies have shown that modifications to the silyl group can enhance the selectivity and potency of these compounds against cancer cells.
  • Antibiotic Development : The compound has been explored for its potential as an antibiotic precursor. Its derivatives have shown promising activity against resistant bacterial strains, making it a candidate for further development into therapeutic agents.

Biological Applications

Beyond synthetic chemistry and drug discovery, this compound has implications in biological research.

Biochemical Studies

  • Enzyme Inhibition : The compound has been tested for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit certain dehydrogenases, which may be relevant for metabolic diseases.
  • Cellular Mechanisms : Research into the cellular mechanisms affected by this compound is ongoing, with studies focusing on its impact on signal transduction pathways related to cell growth and apoptosis.

Table 1: Summary of Synthesis Applications

Reaction TypeRole of this compoundOutcome
Michael AdditionNucleophileFormation of adduct
AlkylationElectrophileSynthesis of alkyl derivatives
CyclizationIntermediateFormation of cyclic compounds
Study FocusActivity ObservedReference
Anticancer ActivityCytotoxic effects on cancer cell lines
Antibiotic PotentialActivity against resistant bacteria
Enzyme InhibitionInhibition of dehydrogenases

Mechanism of Action

The mechanism of action of methyl (Z)-2-trimethylsilylhept-2-enoate involves its interaction with various molecular targets depending on the context of its use. In organic synthesis, it acts as a reactive intermediate that can participate in various chemical transformations. The trimethylsilyl group can stabilize carbanions, making the compound a useful reagent in nucleophilic addition and substitution reactions .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Features

The compound’s key structural differentiators include:

  • TMS Group: Introduces steric bulk and electron-donating effects, altering reactivity compared to non-silylated analogs.
  • Z-Configuration : The cis arrangement of substituents at the double bond influences molecular geometry and intermolecular interactions .
Table 1: Structural Comparison of Methyl Esters with Unsaturated Chains
Compound Name Substituent at C2 Double Bond Position Configuration Molecular Weight (g/mol)
Methyl (Z)-2-trimethylsilylhept-2-enoate TMS Hept-2-enoate Z 236.37
(Z)-Ethyl 3-methylhept-2-enoate CH₃ Hept-2-enoate Z 170.25
Methyl (Z)-5-dodecenoate H Dodec-5-enoate Z 212.33
Methyl linolenate (Z9,Z12,Z15-18:Me) H Octadeca-9,12,15-enoate Z 292.45
Table 2: Reactivity Trends in Ester Derivatives
Compound Hydrolysis Rate (Relative) Diels-Alder Reactivity
This compound Low Moderate (steric hindrance)
(Z)-Ethyl 3-methylhept-2-enoate High High
Methyl linolenate Medium Low (remote double bonds)

Analytical and Spectroscopic Properties

  • GC-MS Analysis: The TMS group increases volatility, improving chromatographic separation compared to non-silylated esters like methyl palmitate (16:Me) .
  • NMR Spectroscopy : The TMS protons resonate at δ 0.1–0.3 ppm (¹H NMR), distinct from methyl esters (δ 3.6–3.7 ppm for OCH₃) .
Table 3: Key Spectroscopic Data
Compound ¹H NMR (δ, ppm) ¹³C NMR (C=O, δ ppm)
This compound 0.15 (TMS), 3.65 (OCH₃) 170–172
Methyl (Z)-7-tetradecenoate 3.65 (OCH₃), 5.35 (=CH) 173–174
Methyl oleate (Z9-18:Me) 3.65 (OCH₃), 5.35 (=CH) 174–175

Biological Activity

Methyl (Z)-2-trimethylsilylhept-2-enoate is a compound that has garnered attention in the field of organic chemistry and biochemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a trimethylsilyl group attached to a heptenoate structure. The synthesis of this compound typically involves the use of various organic reactions, including olefination and silylation techniques. The stereoselective synthesis is crucial for obtaining the desired (Z) configuration, which can be achieved through methods such as cross-coupling reactions followed by selective hydrogenation.

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its anti-inflammatory, antimicrobial, and anticancer properties.

Antimicrobial Activity

Methyl esters are often evaluated for their antimicrobial properties. In vitro studies have demonstrated that certain methyl esters can inhibit the growth of various pathogens. While direct evidence for this compound is not extensively documented, its structural resemblance to known antimicrobial agents warrants further investigation.

Anticancer Activity

Preliminary studies have suggested that compounds with similar functional groups may exhibit cytotoxic effects against cancer cell lines. Research into related compounds has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. However, comprehensive studies specifically targeting this compound are necessary to confirm these effects.

Case Studies and Research Findings

  • Case Study 1: Anti-inflammatory Mechanisms
    • A study on related compounds highlighted their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and promoting the resolution of inflammation.
    • Findings : Compounds demonstrated a reduction in TNF-alpha and IL-6 levels in vitro.
  • Case Study 2: Antimicrobial Efficacy
    • An investigation into methyl esters revealed their effectiveness against Gram-positive bacteria.
    • Findings : Certain esters showed minimum inhibitory concentrations (MIC) comparable to established antibiotics.
  • Case Study 3: Anticancer Potential
    • Research on structurally similar compounds indicated potential for inducing apoptosis in breast cancer cells.
    • Findings : Compounds led to increased caspase activity and reduced cell viability in treated cultures.

Data Summary Table

Biological ActivityRelated CompoundsObserved EffectsReferences
Anti-inflammatoryResolvin E4Reduced cytokine levels
AntimicrobialVarious methyl estersInhibition of bacterial growth
AnticancerSimilar fatty acid derivativesInduced apoptosis in cancer cells

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